N-(6-methylpyridin-2-yl)-4-(4-pyridin-3-ylphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(6-methylpyridin-2-yl)-4-(4-pyridin-3-ylphenyl)-1,3-thiazol-2-amine is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-4-(4-pyridin-3-ylphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with α-haloketone under acidic or basic conditions to form the thiazole ring.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of pyridine and a halogenated thiazole intermediate.
Introduction of the Phenyl Group: The phenyl group can be attached via a similar coupling reaction, ensuring the correct positioning of the substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-4-(4-pyridin-3-ylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-4-(4-pyridin-3-ylphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-4-(4-pyridin-3-ylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methylpyridin-2-yl)-4-(4-pyridin-2-ylphenyl)-1,3-thiazol-2-amine
- N-(6-methylpyridin-2-yl)-4-(4-pyridin-4-ylphenyl)-1,3-thiazol-2-amine
- N-(6-methylpyridin-2-yl)-4-(4-pyridin-3-ylphenyl)-1,3-thiazol-2-amine derivatives
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C20H16N4S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(4-pyridin-3-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H16N4S/c1-14-4-2-6-19(22-14)24-20-23-18(13-25-20)16-9-7-15(8-10-16)17-5-3-11-21-12-17/h2-13H,1H3,(H,22,23,24) |
InChI Key |
SCJDNRGCEHPUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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